4-Methoxybutanimidamide hydrochloride
Description
Properties
IUPAC Name |
4-methoxybutanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-8-4-2-3-5(6)7;/h2-4H2,1H3,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTODIFTSCWXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-18-0 | |
| Record name | Butanimidamide, 4-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation via 4-Methoxybenzaldehyde Nitrile Intermediate
One prominent method involves the synthesis of 4-methoxybenzonitrile as a key intermediate, which can be further converted into 4-Methoxybutanimidamide hydrochloride.
- Oximation of 4-methoxybenzaldehyde: The aldehyde is reacted with an oximation agent in an organic solvent (e.g., methylene dichloride) in the presence of oxammonium hydrochloride and triethylamine at controlled temperatures (15–35 °C).
- Conversion to Nitrile: The oxime intermediate undergoes dehydration using thionyl chloride, yielding 4-methoxybenzonitrile.
- Workup: The reaction mixture is neutralized with sodium hydroxide, washed, dried, and evaporated to obtain the nitrile as an off-white solid with high purity (HPLC purity >99%).
Reaction Conditions and Yields:
| Parameter | Details |
|---|---|
| Starting Material | 4-Methoxybenzaldehyde (67.5 g, 500 mmol) |
| Oxammonium Hydrochloride | 45.2 g (650 mmol) |
| Solvent | Methylene dichloride (700 mL) |
| Reaction Temperature | 25–35 °C (stirring 3–8 hours) |
| Triethylamine Addition Temp | 15–30 °C |
| Thionyl Chloride Addition | Dropwise at 10–25 °C, stirring 3–8 hours |
| Yield of 4-Methoxybenzonitrile | 61.3–62.0 g (92.2–93.2%) |
| Purity (HPLC) | 99.0–99.2% |
This method is efficient, yielding high-purity nitrile intermediate suitable for further conversion to amidine derivatives.
Catalytic Reduction of Oxime to Amine Hydrochloride
Another preparative route involves the reduction of 4-hydroxy-3-methoxybenzene oxime to the corresponding benzylamine hydrochloride salt, which is structurally related and can be adapted for amidine synthesis.
- The reaction uses 5–10% palladium on carbon (Pd/C) catalyst in methanol solvent.
- Reductive amination is performed under mild conditions (20–30 °C) with anhydrous formic acid ammonium as a reductant.
- After reaction, hydrochloric acid is added to precipitate the hydrochloride salt.
- The product is isolated by filtration and drying.
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| Oxime Starting Material | 16.7 g (100 mmol) | 16.7 g (100 mmol) |
| Formic Acid Ammonium | 14.5 g (230 mmol) | 12.6 g (200 mmol) |
| Pd/C Catalyst | 4.0 g (5%) | 2.0 g (10%) |
| Reaction Time | 3 hours | 2 hours |
| Reaction Temperature | 20–30 °C | 20–30 °C |
| Product Yield | 90.2% | 91.8% |
| Product Purity (HPLC) | 99.5% | 99.6% |
| Melting Point | 219.2–220.0 °C | 219.4–220.2 °C |
This catalytic hydrogenation method is characterized by high yield and purity, with simple operation suitable for scale-up.
Synthesis via Aminolysis and Acetal Formation
In related synthetic schemes, 4-(N,N-dimethylamino)-butyraldehyde dimethyl acetal is prepared by oxidation, acetalization, and aminolysis steps without requiring purification of intermediates. Although this is a different compound, the methodology informs amidine hydrochloride preparation by showing efficient oxidation and amination under mild conditions.
- Use of sodium hypochlorite as oxidant with pH adjustment (6.0–8.5) for controlled oxidation.
- Reaction solvents include dichloromethane, diethyl ether, tetrahydrofuran, ethyl acetate, or acetonitrile.
- Reaction temperatures range from -10 °C to 25 °C, preferably 0–20 °C.
- Aminolysis with aqueous dimethylamine solution at 20–100 °C until disappearance of intermediates.
- Workup includes extraction, washing, drying, and distillation under reduced pressure to afford high-purity product (>95%).
This process is notable for avoiding intermediate purification steps, enhancing industrial applicability.
General Reaction Scheme for 4-Methoxybutanimidamide Hydrochloride Preparation
Based on the above data, a generalized synthetic route can be proposed:
- Starting Material: 4-Methoxybenzaldehyde or related methoxy-substituted aromatic aldehydes.
- Oximation: Formation of oxime intermediate using oxammonium salts.
- Dehydration: Conversion of oxime to nitrile via thionyl chloride or other dehydrating agents.
- Reduction/Amination: Catalytic hydrogenation or aminolysis to transform nitrile or oxime to amidine intermediate.
- Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt of 4-Methoxybutanimidamide.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The oximation and dehydration method provides a robust route with high yield and purity, suitable for laboratory and pilot scale.
- Catalytic hydrogenation using Pd/C with formic acid ammonium is a mild, efficient method for reductive amination, yielding crystalline hydrochloride salts with excellent purity.
- The oxidation-aminolysis process exemplifies industrially favorable conditions by eliminating purification steps, reducing cost and complexity.
- Reaction parameters such as temperature control, pH adjustment, and reagent molar ratios are critical for optimizing yield and purity.
- These methods have been validated by analytical techniques including HPLC, melting point determination, NMR, and GC, ensuring product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybutanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imidamide group to amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Biochemical Research
- Enzyme Inhibition Studies : 4-Methoxybutanimidamide hydrochloride has been utilized to investigate its role as an inhibitor for various enzymes. Its structural properties allow it to interact specifically with enzyme active sites, making it a valuable tool in elucidating enzyme mechanisms.
- Protein Interactions : The compound has also been studied for its effects on protein interactions, contributing to our understanding of cellular signaling pathways.
Pharmaceutical Development
- Lead Compound for Drug Design : Research indicates that 4-methoxybutanimidamide hydrochloride serves as a lead compound for developing new pharmaceuticals targeting specific biological pathways. Its ability to modulate enzyme activity positions it as a candidate for developing treatments for diseases involving dysregulated enzyme functions.
- Anti-Cancer Properties : Preliminary studies suggest potential anti-cancer properties, particularly through mechanisms involving apoptosis and cell cycle regulation.
Agricultural Chemistry
- Agrochemical Development : Given its biological activity, this compound is being explored for applications in agrochemicals, potentially leading to the development of new pesticides or herbicides that are effective yet environmentally friendly.
Case Study 1: Enzyme Inhibition
A study focused on the inhibitory effects of 4-methoxybutanimidamide hydrochloride on serine proteases demonstrated that modifications in the compound's structure significantly influenced its inhibitory potency. This research highlighted the importance of structure-activity relationships in drug design.
Case Study 2: Anticancer Activity
In vitro assays revealed that derivatives of 4-methoxybutanimidamide hydrochloride exhibited significant antiproliferative activity against various cancer cell lines. The mechanism was linked to the inhibition of tubulin polymerization, suggesting a pathway for further therapeutic exploration.
Comparative Analysis of Related Compounds
| Compound Name | Application Area | Key Findings |
|---|---|---|
| 4-Methoxybutanimidamide Hydrochloride | Biochemical Research | Enzyme inhibition, protein interaction studies |
| 4-Methoxybenzamidine Hydrochloride | Pharmaceutical Development | Potential lead for anti-cancer drugs |
| Methoxybenzylamine | Agricultural Chemistry | Development of environmentally friendly agrochemicals |
Mechanism of Action
The mechanism of action of 4-Methoxybutanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogs and their similarity scores (based on ) are summarized below:
| Compound Name | CAS No. | Similarity Score | Key Structural Feature |
|---|---|---|---|
| 4-Methylbenzimidamide hydrochloride | 6326-27-8 | 1.00 | Methyl (-CH₃) at para position |
| 3-Methylbenzimidamide hydrochloride | 20680-59-5 | 1.00 | Methyl (-CH₃) at meta position |
| Benzenecarboximidamide hydrochloride hydrate | 206752-36-5 | 0.97 | Unsubstituted benzene amidine core |
| 4-Methoxybenzamidinium chloride | Not provided | N/A | Methoxy (-OCH₃) at para position |
Key Observations :
- Substituent Effects : The substitution pattern (methyl vs. methoxy) significantly impacts electronic properties. Methoxy groups are electron-donating via resonance, enhancing nucleophilicity in the amidine group compared to methyl substituents, which are weakly electron-donating via induction .
- Crystal Structure: 4-Methoxybenzamidinium chloride monohydrate () exhibits a planar amidinium group stabilized by hydrogen bonding, a feature likely shared with 4-Methoxybutanimidamide hydrochloride. Such structural rigidity can influence solubility and stability in polar solvents .
Functional Group Comparisons
- 4-(Dimethylamino)butanoic Acid Hydrochloride (): Structure: Contains a dimethylamino (-N(CH₃)₂) group and a carboxylic acid (-COOH) moiety. Contrast: The carboxylic acid group introduces acidity (pKa ~4-5), whereas 4-Methoxybutanimidamide’s amidine group is basic (pKa ~10-12). This difference affects solubility and reactivity in aqueous environments .
- 4-Dimethylamino-N-benzylcathinone Hydrochloride (): Structure: Features a dimethylamino group and a benzyl-substituted cathinone backbone. Spectroscopic Properties: Exhibits UV/Vis absorption at λmax = 350 nm due to extended conjugation, a property absent in 4-Methoxybutanimidamide hydrochloride, which lacks aromaticity .
Critical Research Findings and Data
Stability and Reactivity
- Hydrolytic Stability : Amidines with methoxy substituents (e.g., 4-Methoxybenzamidinium chloride) demonstrate higher hydrolytic stability compared to their methyl counterparts due to resonance stabilization of the amidinium ion .
- Thermal Stability : Crystalline amidine hydrochlorides, including 4-Methoxybutanimidamide derivatives, generally exhibit decomposition temperatures >200°C, making them suitable for high-temperature reactions .
Biological Activity
4-Methoxybutanimidamide hydrochloride is a compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-Methoxybutanimidamide hydrochloride is a derivative of benzamidine, characterized by the presence of a methoxy group and an amide functional group. Its chemical structure can be represented as follows:
- Molecular Formula : C₅H₁₃ClN₂O
- Molecular Weight : 150.63 g/mol
The primary mechanism of action for 4-Methoxybutanimidamide hydrochloride involves its role as an inhibitor of serine proteases . These enzymes play crucial roles in various biological processes, including digestion, immune response, and cell signaling. The compound binds to the active site of serine proteases, thereby inhibiting their activity. This inhibition can disrupt several biological pathways, making it a valuable tool in biochemical research.
Enzyme Inhibition
Research indicates that 4-Methoxybutanimidamide hydrochloride exhibits significant inhibitory effects on various serine proteases. For instance:
- Trypsin : A well-known serine protease involved in protein digestion.
- Thrombin : An enzyme critical for blood coagulation.
The inhibition constants (Ki values) for these enzymes have been reported as follows:
| Enzyme | Ki (µM) |
|---|---|
| Trypsin | 21 |
| Thrombin | 320 |
| Factor Xa | 110 |
These values suggest that 4-Methoxybutanimidamide hydrochloride is a potent inhibitor of trypsin compared to thrombin and factor Xa .
Antimicrobial Activity
In addition to its enzyme inhibitory properties, preliminary studies have suggested that derivatives of benzamidine, including 4-Methoxybutanimidamide hydrochloride, may possess antimicrobial activity. For example, compounds related to this class have shown effectiveness against various Gram-positive and Gram-negative bacteria:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Benzamidine | 50 | Salmonella typhi |
| Other Derivatives | 250 | Candida albicans |
These findings indicate potential applications in treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
A series of studies have explored the biological activity of benzamidine derivatives, including 4-Methoxybutanimidamide hydrochloride. Notably:
- High-Throughput Screening : A study conducted within the European Lead Factory program identified several compounds with significant inhibitory effects on KLK6 (Kallikrein-related peptidase 6), highlighting the potential therapeutic applications in cancer treatment .
- Structure-Activity Relationships : Investigations into the structure-activity relationships (SAR) of benzamidine derivatives revealed that modifications at specific positions significantly influence their inhibitory potency against serine proteases and other targets .
- Antimicrobial Evaluation : A recent evaluation demonstrated that certain derivatives exhibited promising antibacterial properties, suggesting avenues for developing new antibiotics based on the benzamidine scaffold .
Q & A
Basic: What synthetic strategies are recommended for 4-Methoxybutanimidamide hydrochloride?
Answer:
Synthesis typically involves condensation reactions between a methoxy-substituted nitrile and hydroxylamine, followed by acidification with HCl to form the hydrochloride salt. For example:
Nitrogen Protection : Protect reactive amine groups using tert-butoxycarbonyl (Boc) to avoid side reactions.
Nitrile Activation : React 4-methoxybutyronitrile with hydroxylamine under basic conditions (e.g., NaOH/EtOH) to form the amidoxime intermediate.
Acidification : Treat with HCl gas or concentrated HCl in anhydrous conditions to yield the hydrochloride salt.
Purification : Use recrystallization (ethanol/ether) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirm purity via melting point (MP) analysis (expected MP range: 180–185°C).
Basic: How should researchers characterize the purity and structure of 4-Methoxybutanimidamide hydrochloride?
Answer:
Use a multi-technique approach:
- HPLC : Employ a C18 column (e.g., Kromasil, 150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30) at 1 mL/min flow rate. UV detection at 210 nm ensures sensitivity .
- NMR : Confirm structure via ¹H NMR (DMSO-d6): δ 8.2 (s, 2H, NH₂), 3.8 (s, 3H, OCH₃), 2.5–1.8 (m, 4H, CH₂).
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 149.1 (free base) and [M+Cl]⁻ at m/z 185.1 for the hydrochloride .
- Elemental Analysis : Verify C, H, N, Cl content (±0.3% theoretical).
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions (e.g., mismatched NMR peaks or unexpected MS fragments) require systematic validation:
Reproducibility : Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out degradation .
Complementary Techniques :
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., methoxy group orientation) .
- DFT Calculations : Compare experimental IR/Raman spectra with computational models to validate bond vibrations .
Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon backbone inconsistencies .
Peer Validation : Cross-check data with independent labs or databases (e.g., PubChem, CCDC) .
Advanced: What experimental approaches are used to study the compound’s stability under varying conditions?
Answer:
Design stability studies using ICH guidelines:
Forced Degradation : Expose the compound to:
- Acid/Base Hydrolysis : 0.1 M HCl/NaOH at 60°C for 24 hrs.
- Oxidative Stress : 3% H₂O₂ at 25°C for 48 hrs.
- Photolysis : UV light (320–400 nm) for 7 days .
Analytical Monitoring : Quantify degradation products via HPLC-DAD. A >95% recovery of the parent compound indicates robustness.
Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (e.g., >200°C suggests thermal stability) .
Basic: What safety protocols are essential when handling 4-Methoxybutanimidamide hydrochloride?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles .
- Spill Management : Neutralize with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite).
- First Aid : For accidental ingestion, rinse mouth and administer activated charcoal (1 g/kg body weight) .
Advanced: How can researchers address low yields in large-scale synthesis?
Answer:
Optimize reaction parameters using design of experiments (DoE):
Variables : Test temperature (25–80°C), stoichiometry (1:1 to 1:1.2 nitrile:NH₂OH), and catalyst (e.g., ZnCl₂ vs. MgSO₄).
Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .
Process Analytical Technology (PAT) : Implement in-line FTIR or Raman probes for real-time monitoring of reaction completion .
Scale-Up Adjustments : Use flow chemistry to enhance mixing and heat transfer in continuous reactors .
Advanced: How to analyze contradictory bioactivity data in mechanistic studies?
Answer:
Dose-Response Curves : Confirm EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
Off-Target Profiling : Use kinome-wide screening or proteomics to identify non-specific interactions .
Metabolite Identification : Check for in situ degradation products (e.g., via LC-MS/MS) that may interfere with assays .
Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish signal noise from true effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
